4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
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Overview
Description
4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is a chemical compound known for its pharmaceutical applications. It is a methylethyl analogue of oxybutynin hydrochloride, which is commonly used as an antispasmodic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride involves several steps. The starting materials typically include ethyl(methyl)amine and but-2-yne-1,4-diol. The reaction proceeds through a series of steps including alkylation, esterification, and hydrochloride formation .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical development and method validation.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an antispasmodic agent.
Mechanism of Action
The mechanism of action of 4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on muscarinic receptors, inhibiting their activity and thereby reducing muscle spasms. The compound’s molecular structure allows it to bind effectively to these receptors, blocking the action of acetylcholine and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin Hydrochloride: A well-known antispasmodic agent with a similar structure.
Tolterodine: Another antispasmodic agent used for similar therapeutic purposes.
Solifenacin: A compound with similar pharmacological effects but different chemical structure.
Uniqueness
4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride is unique due to its specific molecular modifications, which enhance its binding affinity and selectivity for muscarinic receptors. This results in improved therapeutic efficacy and reduced side effects compared to other similar compounds .
Properties
Molecular Formula |
C21H30ClNO3 |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
4-[ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-3-22(2)16-10-11-17-25-20(23)21(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19;/h4,6-7,12-13,19,24H,3,5,8-9,14-17H2,1-2H3;1H |
InChI Key |
XFJHKZVBOXTHEN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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